molecular formula C10H12BrN B1587619 (4-Bromophenyl)(cyclopropyl)methanamine CAS No. 90868-92-1

(4-Bromophenyl)(cyclopropyl)methanamine

Cat. No. B1587619
CAS RN: 90868-92-1
M. Wt: 226.11 g/mol
InChI Key: CFTNYXDVHSKCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromophenyl)(cyclopropyl)methanamine” is a chemical compound with the CAS Number: 90868-92-1 . It has a molecular weight of 226.12 . The IUPAC name for this compound is (4-bromophenyl) (cyclopropyl)methanamine . It is typically stored at 4°C and protected from light . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “(4-Bromophenyl)(cyclopropyl)methanamine” is 1S/C10H12BrN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(4-Bromophenyl)(cyclopropyl)methanamine” is a liquid at room temperature . It has a molecular weight of 226.12 . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Carbonic Anhydrase Isoenzyme Inhibition

Research by Boztaş et al. (2015) explores derivatives of bromophenol, including those incorporating cyclopropane moieties, for their ability to inhibit carbonic anhydrase isoenzymes. These enzymes play significant roles in various physiological processes, and the inhibition exhibited by these derivatives suggests potential applications in therapeutic treatments (Boztaş et al., 2015).

Antioxidant Properties

Çetinkaya et al. (2012) synthesized derivatives of bromophenol, including those with cyclopropane structures, and evaluated their antioxidant properties. The study found that these compounds possess effective antioxidant power, indicating their potential use in combating oxidative stress-related diseases (Çetinkaya et al., 2012).

Organic Synthesis Applications

Shirinian et al. (2012) studied the bromination of cyclopentenones, revealing methods useful for synthesizing bromo-substituted cyclopentenones and their analogs. These compounds, including those related to (4-bromophenyl)(cyclopropyl)methanamine, are important in organic synthesis and for preparing various useful substances (Shirinian et al., 2012).

Novel Therapeutic Compounds

Guo et al. (2018) synthesized a novel bromophenol derivative that showed significant anticancer activities on human lung cancer cell lines. The compound induced apoptosis and cell cycle arrest, suggesting the potential of bromophenol derivatives, including those related to (4-bromophenyl)(cyclopropyl)methanamine, in developing new anticancer drugs (Guo et al., 2018).

Antibacterial Applications

Xu et al. (2003) isolated bromophenols from marine algae, demonstrating their significant antibacterial activity. This highlights the potential of bromophenol derivatives, including those related to (4-bromophenyl)(cyclopropyl)methanamine, in antibacterial drug development (Xu et al., 2003).

Safety And Hazards

The compound is considered harmful and has the signal word “Warning” associated with it . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-bromophenyl)-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTNYXDVHSKCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398167
Record name (4-Bromophenyl)(cyclopropyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(cyclopropyl)methanamine

CAS RN

90868-92-1
Record name 4-Bromo-α-cyclopropylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90868-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(cyclopropyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)(cyclopropyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)(cyclopropyl)methanamine
Reactant of Route 3
Reactant of Route 3
(4-Bromophenyl)(cyclopropyl)methanamine
Reactant of Route 4
Reactant of Route 4
(4-Bromophenyl)(cyclopropyl)methanamine
Reactant of Route 5
(4-Bromophenyl)(cyclopropyl)methanamine
Reactant of Route 6
(4-Bromophenyl)(cyclopropyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.